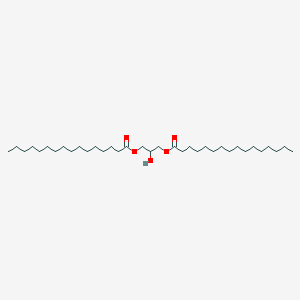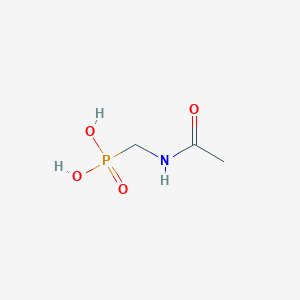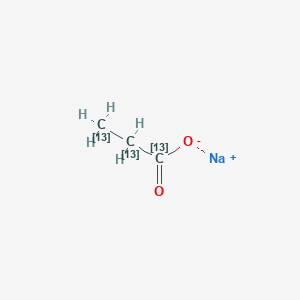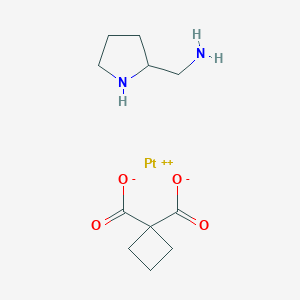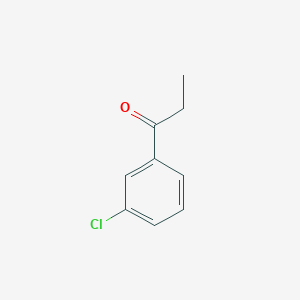
3’-Chlorpropiophenon
Übersicht
Beschreibung
3’-Chloropropiophenone, also known as 3-chloro-1-phenylpropan-1-one, is an organic compound with the molecular formula C9H9ClO. It is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by a phenyl group attached to a three-carbon chain, which is further substituted with a chlorine atom at the third position.
Wissenschaftliche Forschungsanwendungen
3’-Chloropropiophenone has several applications in scientific research:
Wirkmechanismus
Target of Action
3’-Chloropropiophenone is a key intermediate in the synthesis of drugs such as bupropion hydrochloride , dapoxetine , and maraviroc . These drugs target different systems in the body. For instance, bupropion is an antidepressant that targets the central nervous system, dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that affects serotonin levels in the brain, and maraviroc is an antiretroviral medication that targets the CCR5 co-receptor of human immunodeficiency virus (HIV).
Mode of Action
It is known to be used as a reactant in the synthesis of various compounds . For instance, it can be used to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .
Biochemical Pathways
For example, in the case of dapoxetine, it may be involved in the serotonin reuptake pathway in the brain .
Pharmacokinetics
As a small molecule compound, it is likely to have good bioavailability .
Result of Action
As a key intermediate in the synthesis of various drugs, its action results in the formation of these drugs, which then exert their therapeutic effects .
Action Environment
It is known that it is a solid at room temperature and has a boiling point of 124 °c/14 mmhg . It is also known to be water-soluble, which may influence its action and stability .
Biochemische Analyse
Biochemical Properties
It is known to be a small molecule compound
Cellular Effects
Research on the cellular effects of 3’-Chloropropiophenone is limited. One study found that it could be biotransformed using both free and hydrogel entrapped microalgae Chlorella emersonii (211.8b) as a biocatalyst . The entrapped cells showed higher biotransformation of 3’-Chloropropiophenone to 1-phenyl-1-propanone compared to free cells .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of certain drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Chloropropiophenone can be synthesized through several methods. One common method involves the reaction of phenylacetone with chlorine gas in the presence of aluminum trichloride as a catalyst. The reaction is carried out in a solvent such as 1,2-ethylene dichloride, followed by low-temperature hydrolysis, water-washing, and stratification. The final product is obtained through reduced pressure distillation and rectification .
Another method involves the use of Grignard reagents. Ethyl bromide reacts with magnesium in tetrahydrofuran to form the Grignard reagent, which then reacts with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3’-chloropropiophenone .
Industrial Production Methods: Industrial production of 3’-Chloropropiophenone typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Chloropropiophenone undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Substitution: Amines, alcohols, thiols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Vergleich Mit ähnlichen Verbindungen
3’-Chloropropiophenone can be compared with other similar compounds such as:
3-Chloropropionyl chloride: Similar in structure but used primarily as an acylating agent.
3-Chlorophenylacetone: Another intermediate in pharmaceutical synthesis but with different reactivity due to the absence of the carbonyl group.
3-Chloro-1-phenyl-1-propanol: A reduction product of 3’-Chloropropiophenone, used in different synthetic applications.
Uniqueness: 3’-Chloropropiophenone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWGFUFROKIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049277 | |
| Record name | 3'-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-35-5 | |
| Record name | 1-(3-Chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-CHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2697RI8Z48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
